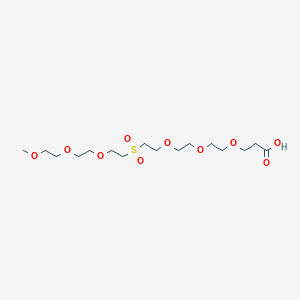
m-PEG3-Sulfone-PEG3-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG3-Sulfone-PEG3-acid: is a polyethylene glycol (PEG)-based linker molecule with sulfone and carboxylic acid functional groups. This compound is commonly used in the field of chemical biology and medicinal chemistry due to its ability to enhance the solubility and stability of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-Sulfone-PEG3-acid typically involves the reaction of PEG chains with sulfone and carboxylic acid groups. The process may include the following steps:
Activation of PEG Chains: PEG chains are activated using reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Coupling Reaction: The activated PEG chains are then coupled with sulfone groups to form the intermediate compound.
Final Functionalization: The intermediate compound is further functionalized with carboxylic acid groups to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above synthetic routes using large reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize impurities and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions: m-PEG3-Sulfone-PEG3-acid can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The sulfone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohols.
Substitution: Amides and thioethers.
Aplicaciones Científicas De Investigación
m-PEG3-Sulfone-PEG3-acid is widely used in scientific research due to its unique properties:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: It enhances the solubility and stability of biomolecules, making it useful in drug delivery systems.
Medicine: It is employed in the development of targeted therapies, such as PROTACs (Proteolysis Targeting Chimeras), which utilize the ubiquitin-proteasome system to selectively degrade target proteins.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which m-PEG3-Sulfone-PEG3-acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The sulfone group can react with thiol groups of proteins, while the carboxylic acid groups can form stable amide bonds with primary amines.
Pathways: The compound enhances the solubility and stability of bioactive molecules, facilitating their delivery and efficacy in biological systems.
Comparación Con Compuestos Similares
m-PEG3-Sulfone-PEG2-acid: Similar to m-PEG3-Sulfone-PEG3-acid but with a shorter PEG chain.
m-PEG3-Sulfone-PEG4-acid: Similar structure but with a longer PEG chain.
Uniqueness: this compound is unique due to its optimal balance of hydrophilicity and functional group reactivity, making it highly versatile in various applications.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O10S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-16(17)18/h2-15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLINTTTZSLFCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














